![molecular formula C9H16F3NO B13353532 trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine: is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol . It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves several steps. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with a triol . This method is particularly suited for substrates sensitive to protodeboronation. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique chemical properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating these interactions, affecting the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine include other cyclohexylmethanamines with different substituents. For example:
- cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
- N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
What sets this compound apart is its specific trifluoromethoxy group, which imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H16F3NO |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H16F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h7-8,13H,2-6H2,1H3 |
Clave InChI |
ZFLMBOAIGUWHFT-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCC(CC1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


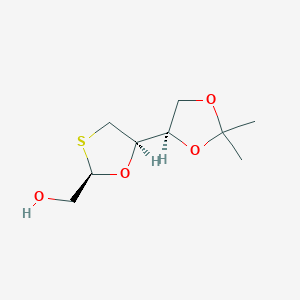


![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
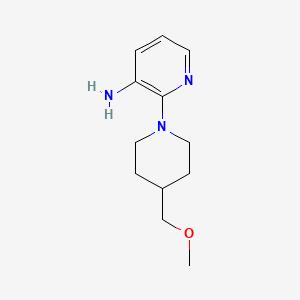

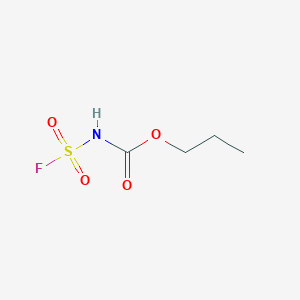
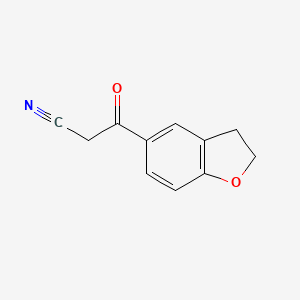
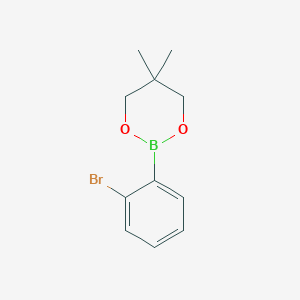


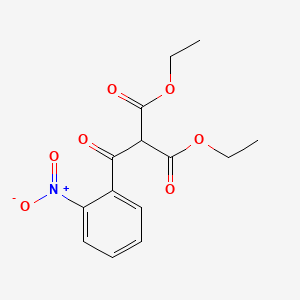
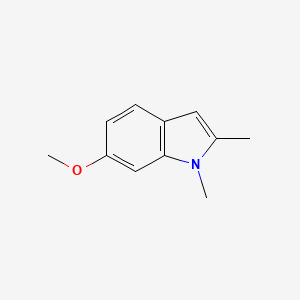
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
